5-amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC20400727
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4 |
|---|---|
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 5-amino-3-methyl-1-propan-2-ylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C8H12N4/c1-5(2)12-8(10)7(4-9)6(3)11-12/h5H,10H2,1-3H3 |
| Standard InChI Key | SDZKTWNKIKZMGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C#N)N)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (C₈H₁₂N₄) features a pyrazole core substituted at positions 1, 3, 4, and 5. The isopropyl group at N1 introduces steric bulk, while the nitrile at C4 and amino group at C5 create hydrogen-bonding capabilities. X-ray crystallography of analogous pyrazole-carbonitriles reveals planar ring systems with bond angles consistent with aromatic delocalization .
Table 1: Key Molecular Properties
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A validated approach involves refluxing 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with ammonium acetate in ethanol, achieving yields of 65–70% . Key parameters include:
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Catalysts: Acidic conditions (e.g., acetic acid) accelerate imine formation .
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Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >95% .
Green Chemistry Approaches
Recent innovations utilize layered double hydroxide (LDH) catalysts to improve atom economy. Momeni et al. demonstrated a solvent-free method using Mg-Al LDH, achieving 82% yield at 100°C within 2 hours . This approach reduces waste generation and eliminates toxic solvents, aligning with principles of sustainable chemistry.
Table 2: Comparative Synthesis Metrics
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy
Strong absorption at 2202 cm⁻¹ confirms the nitrile group, while NH₂ stretching appears as a broad band at 3323–3472 cm⁻¹ .
Reactivity and Functionalization
Nucleophilic Substitution
The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, producing diazonium salts that couple with phenols to form azo derivatives .
Nitrile Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (5-amino-3-methyl-1-isopropyl-1H-pyrazol-4-yl)methanamine in 78% yield .
Table 3: Representative Derivatives
| Derivative | Reaction Conditions | Yield (%) |
|---|---|---|
| Azo-Adduct | Diazotization, phenol coupling | 61 |
| Primary Amine | H₂ (1 atm), Pd/C, EtOH | 78 |
| Acetylated Amino | Ac₂O, pyridine, 25°C | 89 |
Applications in Scientific Research
Medicinal Chemistry
While direct biological data remain limited, structural analogs demonstrate inhibitory activity against kinase targets (IC₅₀ = 0.25–1.8 µM) . The nitrile group may act as a hydrogen bond acceptor in enzyme binding pockets.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. Pyrazole-based MOFs show CO₂ uptake of 2.8 mmol/g at 298 K .
Challenges and Future Directions
Current limitations include moderate solubility in polar solvents (2.1 mg/mL in water) and thermal instability above 200°C. Ongoing research focuses on:
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